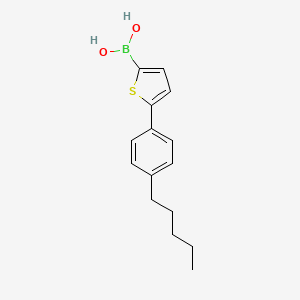
5-(4-Pentylphenyl)thiophene-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Pentylphenyl)thiophene-2-boronic acid is a boronic acid derivative that has garnered significant attention in scientific research due to its unique properties. This compound is characterized by the presence of a thiophene ring substituted with a pentylphenyl group and a boronic acid functional group. Its molecular formula is C16H21BO2S, and it has a molecular weight of 274.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pentylphenyl)thiophene-2-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-(4-Pentylphenyl)thiophene-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(4-Pentylphenyl)thiophene-2-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to conjugate with specific proteins makes it valuable in biochemical assays and drug delivery systems.
Medicine: Its unique properties are being explored for potential therapeutic applications, including targeted drug delivery and diagnostic imaging.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which 5-(4-Pentylphenyl)thiophene-2-boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in biochemical assays and drug delivery systems, where the compound can target specific proteins or cellular structures .
Comparison with Similar Compounds
Similar Compounds
2-Thienylboronic acid: Similar in structure but lacks the pentylphenyl group, making it less hydrophobic and potentially less effective in certain applications.
5-Phenylthiophene-2-boronic acid: Similar but with a phenyl group instead of a pentylphenyl group, affecting its solubility and reactivity.
5-Hexyl-2-thiopheneboronic acid pinacol ester: Contains a hexyl group instead of a pentylphenyl group, which may influence its physical properties and reactivity.
Uniqueness
5-(4-Pentylphenyl)thiophene-2-boronic acid stands out due to its unique combination of a thiophene ring, a pentylphenyl group, and a boronic acid functional group. This combination imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[5-(4-pentylphenyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(19-14)16(17)18/h6-11,17-18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVYGXDYDTHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)CCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
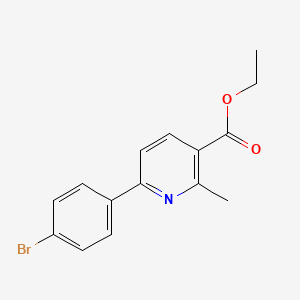
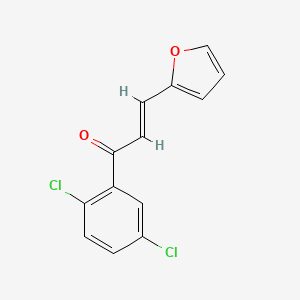
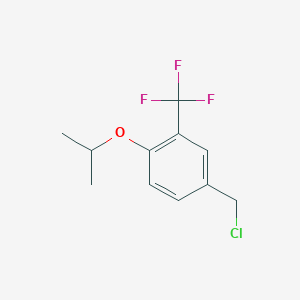
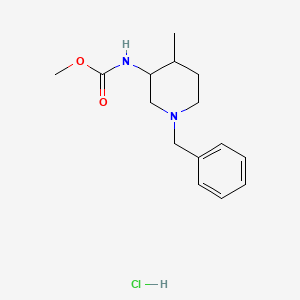
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B6416288.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
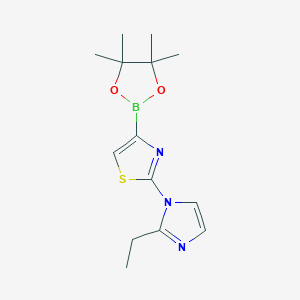
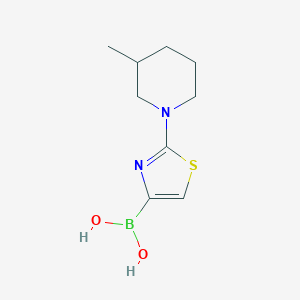
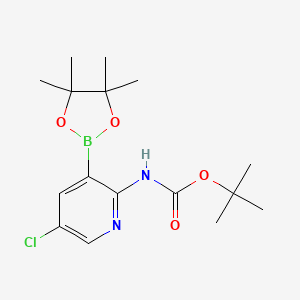
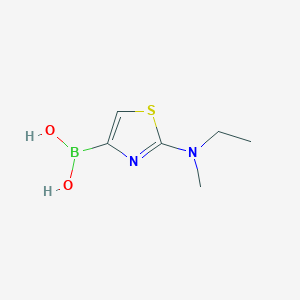
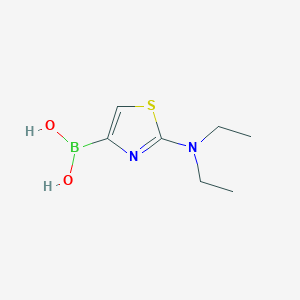
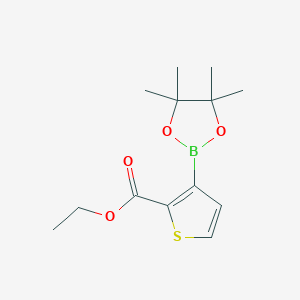
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
